

# Synthesis Pathway of Oseltamivir (Tamiflu®): A Technical Guide

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This guide provides an in-depth overview of the synthesis of Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, a critical antiviral medication for the treatment of influenza A and B.[1] The focus is on the well-established industrial synthesis route starting from the natural product (-)-shikimic acid, which is commercially harvested from Chinese star anise (*Illicium anisatum*).[2][3] This pathway is a cornerstone of medicinal and process chemistry, notable for its stereochemical complexity and the evolution of its synthetic strategy.[2]

The Oseltamivir molecule possesses three stereocenters, making precise stereochemical control essential during synthesis. The commercially produced isomer is just one of eight possible stereoisomers.[2] The industrial process, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, has been the subject of extensive research to improve efficiency and mitigate safety concerns, particularly regarding the use of azide reagents.

## The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir predominantly relies on a multi-step synthesis starting from (-)-shikimic acid. This route, while highly optimized for large-scale production, involves hazardous azide intermediates, which has prompted significant research into alternative, azide-free pathways. The overall yield from (-)-shikimic acid is approximately 17-22%.

A pivotal sequence in this synthesis involves the transformation of a protected shikimic acid derivative into a key epoxide intermediate. This epoxide is then opened with an azide nucleophile to install the crucial C5-amino group precursor. Subsequent steps involve reduction of the azide, acetylation, and formation of the final phosphate salt.

## Quantitative Data Summary

The following table summarizes the key stages and reported yields for a practical, laboratory-scale synthesis of Oseltamivir Phosphate from (-)-shikimic acid.

Step	Transformation	Key Reagents	Product	Yield (%)
1	Esterification	Ethanol, Thionyl Chloride	Ethyl Shikimate	High
2	Trimesylation	Methanesulfonyl Chloride, Triethylamine, DMAP	Trimesylate Intermediate	93%
3	Aziridination	Sodium Azide, Ammonium Chloride	Aziridine Intermediate	-
4	Acetonide Formation	2,2-Dimethoxypropane, Acetone, p-TsOH	Protected Aziridine	-
5	Aziridine Opening	3-Pentanol, Boron Trifluoride Etherate	Amino Ether Intermediate	-
6	Azide Reduction	H <sub>2</sub> , Pd/C	Diamine Intermediate	-
7	Selective Acylation	Acetic Anhydride	Oseltamivir (Free Base)	-
8	Salt Formation	Phosphoric Acid	Oseltamivir Phosphate	-
Overall	(-)-Shikimic Acid to Oseltamivir Phosphate	~47%		

Note: Yields for intermediate steps can vary. The overall yield of ~47% is reported for an optimized, shorter 8-step synthesis. The original industrial synthesis is longer, comprising around 10-12 steps with an overall yield of about 30%.

## Experimental Protocols

Detailed methodologies for two critical transformations in the synthesis are provided below. These protocols are adapted from established literature and are intended for research purposes.

### Formation of the Trimesylate Intermediate

This protocol describes the conversion of ethyl shikimate to its trimesylated derivative, activating the hydroxyl groups for subsequent nucleophilic substitution.

Materials:

- Ethyl Shikimate
- Methanesulfonyl Chloride (MsCl)
- Triethylamine (Et<sub>3</sub>N)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Ethyl Acetate (EtOAc)

Procedure:

- Dissolve ethyl shikimate in ethyl acetate in a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (5 equivalents) to the solution, followed by a catalytic amount of DMAP.
- Slowly add methanesulfonyl chloride (4.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude trimesylate product.
- The product can be purified by crystallization to achieve high purity (93% yield reported).

## Azide-Mediated Epoxide Ring Opening

This procedure details the introduction of the azide functionality, which serves as a precursor to the C5-amino group in Oseltamivir. This step is a classic example of nucleophilic ring-opening of an epoxide.

### Materials:

- Epoxide Intermediate (derived from the shikimic acid backbone)
- Sodium Azide ( $\text{NaN}_3$ )
- Ammonium Chloride ( $\text{NH}_4\text{Cl}$ )
- Ethanol ( $\text{EtOH}$ )
- Water
- Ethyl Acetate ( $\text{EtOAc}$ )

### Procedure:

- Dissolve the epoxide intermediate in ethanol in a round-bottom flask.
- In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.

- Add the aqueous azide solution to the ethanolic solution of the epoxide.
- Heat the reaction mixture to reflux and monitor for completion by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the remaining aqueous residue multiple times with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent to obtain the crude azido alcohol product.
- Purify the product using flash column chromatography to isolate the desired regioisomer.

## Visualizations

### Oseltamivir Synthesis Pathway from Shikimic Acid

The following diagram illustrates the core transformations in the industrial synthesis of Oseltamivir, starting from (-)-shikimic acid.

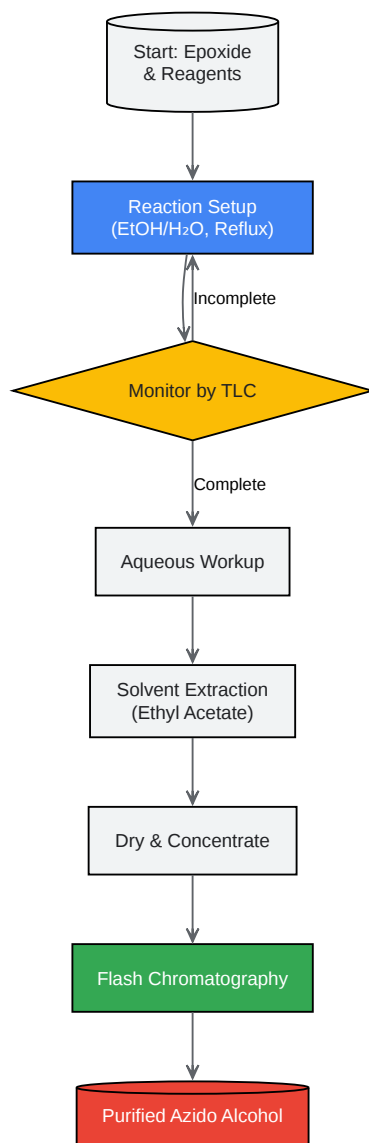


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Caption: Key transformations in the Roche synthesis of Oseltamivir.

## Experimental Workflow for Azide Chemistry

This diagram outlines the general laboratory workflow for the crucial azide-mediated ring-opening step, emphasizing safety and purification.



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Caption: Workflow for the azide-mediated epoxide ring-opening.

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